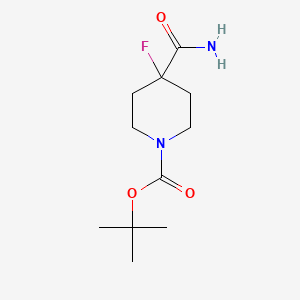

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O3/c1-10(2,3)17-9(16)14-6-4-11(12,5-7-14)8(13)15/h4-7H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVTVWRYWAGFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677558 | |

| Record name | tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918431-92-2 | |

| Record name | tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – January 20, 2026 – As the landscape of medicinal chemistry evolves, the demand for sophisticated molecular building blocks has never been greater. Among these, fluorinated heterocyclic scaffolds have emerged as critical components in the design of novel therapeutics. This in-depth technical guide focuses on Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate , a key intermediate whose strategic incorporation of fluorine offers significant advantages in drug development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and pivotal role in contemporary pharmaceutical research.

Core Compound Identification and Properties

This compound is a Boc-protected piperidine derivative featuring a geminal fluoro-carbamoyl group at the 4-position. This unique substitution pattern imparts desirable physicochemical characteristics crucial for the development of drug candidates with enhanced metabolic stability and target affinity.

CAS Number: 918431-92-2[1][2][3][4]

Physicochemical Characteristics

A thorough understanding of the compound's properties is fundamental to its application. While some specific experimental values are not publicly available, a combination of data from suppliers and computational predictions provides a solid foundation for its use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉FN₂O₃ | [1] |

| Molecular Weight | 246.28 g/mol | [1] |

| Physical State | White powder | [1] |

| Purity | Typically ≥95% | [5] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | |

| Density | Not available | [2] |

Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in public literature. Researchers should determine these values experimentally as needed for their specific applications.

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 1-Boc-4-fluoro-4-piperidinecarboxylic acid.[1] This transformation is a cornerstone of medicinal chemistry, and understanding its mechanism is key to optimizing reaction conditions and yield.

Detailed Synthesis Protocol

This protocol is based on established literature procedures.[1]

Starting Material: 1-Boc-4-fluoro-4-piperidinecarboxylic acid Reagents: 4-methylmorpholine, Isopropyl chloroformate, Ammonia solution (0.5 M in dioxane) Solvents: Ethylene glycol dimethyl ether (DME), Toluene, Ethyl acetate (EtOAc)

Step-by-Step Procedure:

-

Activation of the Carboxylic Acid: A solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq) in ethylene glycol dimethyl ether is cooled to -15°C.

-

To this solution, 4-methylmorpholine (1.0 eq) is added, followed by the dropwise addition of isopropyl chloroformate (1.2 eq, 1 M solution in toluene). This step forms a mixed anhydride, a highly reactive intermediate. The reaction is stirred at -15°C for approximately 10 minutes.

-

Amidation: An ammonia solution (1.5 eq, 0.5 M in dioxane) is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 18 hours.

-

Work-up and Purification: The solvents are removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate and washed sequentially with 1 N NaOH solution, water, and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated to yield this compound as a white powder.[1]

Causality of Experimental Choices

-

Low-Temperature Activation: The formation of the mixed anhydride with isopropyl chloroformate is performed at -15°C to prevent side reactions and decomposition of the reactive intermediate.

-

Base Selection: 4-methylmorpholine is a non-nucleophilic base used to neutralize the HCl generated during the formation of the mixed anhydride, driving the reaction forward without competing with the ammonia nucleophile.

-

Solvent System: The use of DME and dioxane provides a suitable non-protic environment for the reaction, ensuring the stability of the reactive intermediates.

Reaction Mechanism Workflow

The synthesis proceeds through a classic nucleophilic acyl substitution mechanism.

Caption: Synthesis workflow for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a fluorine atom onto a piperidine ring is a well-established strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity can alter the pKa of nearby basic nitrogen atoms, reduce metabolic liability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

The geminal fluoro-carbamoyl moiety in this compound offers a unique three-dimensional exit vector for further chemical elaboration. This makes it a valuable building block for creating libraries of complex molecules for screening against various biological targets. While specific drug candidates containing this exact fragment are often proprietary, its structural motifs are found in compounds targeting a range of diseases. For instance, piperidine cores are prevalent in central nervous system (CNS) agents, and the strategic placement of fluorine can improve blood-brain barrier permeability.

This compound serves as a crucial intermediate in the synthesis of more complex molecules, as evidenced by its citation in patents related to the preparation of novel therapeutics. For example, it is referenced in patent literature concerning the synthesis of compounds for treating Bruton's tyrosine kinase (Btk) related diseases.[6]

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of this compound are imperative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds and general chemical safety principles should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media if necessary.

Storage Recommendations:

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

-

Environment: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Researchers are strongly advised to consult the supplier's safety information and adhere to their institution's chemical hygiene plan.

Conclusion

This compound represents a sophisticated and valuable building block in the arsenal of the modern medicinal chemist. Its unique combination of a Boc-protected piperidine scaffold with a strategically positioned fluoro-carbamoyl group provides a versatile platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important intermediate in their drug discovery endeavors.

References

-

3M. CHEMICAL SAFETY DATA SHEET. [Link]

-

Biolandes. CHEMICAL SAFETY DATA SHEET. [Link]

-

PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

-

Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

-

Google Patents. Patent Application Publication (10) Pub. No.: US 2015/0259354 A1. [Link]

-

Hong Kong Baptist University - HKBU Scholars. Direct amidation of carboxylic acids with tertiary amines: Amide formation over copper catalysts through C-N bond cleavage. [Link]

-

ResearchGate. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF. [Link]

-

YouTube. Amidation of Carboxylic Acids. [Link]

-

Google Patents. United States Patent. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

-

PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

PMC. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 918431-92-2 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 918431-92-2|this compound|BLD Pharm [bldpharm.com]

- 5. aksci.com [aksci.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate molecular weight

An In-Depth Technical Guide to Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a specialized chemical building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its molecular structure, featuring a fluorinated piperidine core, a carbamoyl group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for synthesizing complex drug candidates. The strategic placement of a fluorine atom can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a parent molecule, making this scaffold particularly attractive for developing novel therapeutics. This guide provides a comprehensive overview of its molecular properties, a detailed synthesis protocol, analytical characterization methods, key applications in drug discovery, and essential safety guidelines for laboratory professionals.

Molecular Profile and Physicochemical Properties

The foundational attributes of a chemical entity are dictated by its structure. This compound is identified by its precise molecular weight and formula, which are critical for stoichiometric calculations in synthesis and for analytical confirmation.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Weight | 246.28 g/mol | [1] |

| Molecular Formula | C₁₁H₁₉FN₂O₃ | [1] |

| CAS Number | 918431-92-2 | [1] |

| XLogP3 (Predicted) | ~1.3 | [2]* |

| Appearance | White to off-white solid | Inferred from related compounds[3] |

*Note: The XLogP3 value is for the closely related analogue tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate and serves as an estimate.

The molecule's architecture is a deliberate convergence of functional groups designed for synthetic utility:

-

Piperidine Ring: A common scaffold in many approved drugs, known for conferring favorable pharmacokinetic properties.[4]

-

Geminal Fluoro-Carbamoyl Group: The fluorine atom at the C4 position enhances metabolic stability by blocking potential sites of oxidation. Its electron-withdrawing nature can also modulate the pKa of nearby functionalities, influencing target binding.

-

Boc Protecting Group: The tert-butoxycarbonyl group on the piperidine nitrogen is a crucial feature for synthetic chemists. It deactivates the nitrogen, preventing it from participating in unwanted side reactions, yet it can be removed under specific acidic conditions, allowing for subsequent derivatization.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor. The described method is a robust and efficient pathway to the desired amide.[1]

Causality in Experimental Design

The chosen synthetic route is a mixed anhydride-mediated amidation. This approach is favored over direct amidation methods (e.g., using coupling agents like EDC/HOBt) in this context for its cost-effectiveness and straightforward execution. The reaction is performed at a reduced temperature (-15°C) to control the reactivity of the mixed anhydride intermediate, minimizing side reactions and improving the overall yield. The use of 4-methylmorpholine as a base is strategic; it is strong enough to deprotonate the carboxylic acid but not so strong as to cause epimerization or other base-catalyzed side reactions.

Experimental Protocol: Synthesis

Materials:

-

1-Boc-4-fluoro-4-piperidinecarboxylic acid

-

Ethylene glycol dimethyl ether (DME)

-

4-methylmorpholine

-

Isopropyl chloroformate (1 M solution in toluene)

-

Ammonia solution (0.5 M in dioxane)

-

Ethyl acetate (EtOAc)

-

1 N NaOH solution, water, and brine

-

Sodium sulfate

Step-by-Step Procedure:

-

A solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (300 mg, 1.15 mmol) in ethylene glycol dimethyl ether (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[1]

-

The solution is cooled to -15°C using an appropriate cooling bath.[1]

-

4-methylmorpholine (0.13 mL, 1.15 mmol) is added, followed by the dropwise addition of isopropyl chloroformate (1 M solution in toluene, 1.38 mL, 1.38 mmol).[1]

-

The mixture is stirred at -15°C for 10 minutes to allow for the formation of the mixed anhydride intermediate.[1]

-

Ammonia solution (0.5 M in dioxane, 3.50 mL, 1.75 mmol) is then added to the reaction mixture.[1]

-

The reaction is allowed to warm to room temperature and stirred for 18 hours.[1]

-

Post-reaction, the solvents are removed under reduced pressure.[1]

-

The resulting crude product is dissolved in ethyl acetate and washed sequentially with 1 N NaOH solution, water, and brine.[1]

-

The organic layer is dried over sodium sulfate, filtered, and evaporated to dryness to yield the final product as a white powder (yield: 185 mg, 65%).[1]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system to confirm the structure and assess purity.

Table 2: Expected Analytical Data

| Technique | Expected Result |

| LC-MS | Rt = 1.79 min; Expected [M+H]⁺ = 247.28. Note: A reported value of 173 likely corresponds to a fragment after loss of the Boc group ([M-C₄H₈O₂+H]⁺).[1] |

| ¹H-NMR | Expected chemical shifts (δ, ppm): ~1.4 (s, 9H, Boc-CH₃), ~1.8-2.2 (m, 4H, piperidine-CH₂), ~3.2-3.8 (m, 4H, piperidine-CH₂-N), ~6.5-7.5 (br s, 2H, -CONH₂). Shifts are estimated based on similar structures.[5] |

| ¹³C-NMR | Expected chemical shifts (δ, ppm): ~28.4 (Boc-CH₃), ~35-45 (piperidine-CH₂), ~80.5 (Boc-C), ~93 (d, J ≈ 175 Hz, C-F), ~154.7 (Boc C=O), ~170 (Carbamoyl C=O). Shifts are estimated based on similar structures.[5] |

Protocol: Quality Control via HPLC-MS

This protocol ensures that the final product meets the required purity standards for subsequent use in research and development.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile.

-

Instrumentation:

-

HPLC System: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detector: Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.

-

-

Analysis: Inject 1-2 µL of the sample. Monitor for the expected retention time and the parent ion mass-to-charge ratio ([M+H]⁺) of ~247.3.

-

Purity Assessment: Integrate the peak area of the product and any impurities detected by the UV or MS detector. Purity is calculated as (Product Peak Area / Total Peak Area) x 100. For most research applications, a purity of >95% is considered acceptable.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block. The piperidine core is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets, making it a frequent feature in successful drugs.[4]

Key Application Areas:

-

CNS Drug Development: The piperidine moiety is a cornerstone in the design of agents targeting the central nervous system. This building block can be used in the synthesis of intermediates for novel fentanyl analogues or other neuropharmacological agents.[3][6]

-

Enzyme Inhibitors: Derivatives of functionalized piperidines have shown promise as inhibitors of key enzymes implicated in diseases like Alzheimer's. For example, related structures are used to develop inhibitors of β-secretase (BACE1) and acetylcholinesterase (AChE).[4]

-

Anticancer and Antiviral Agents: The structural features of this compound make it an attractive starting point for creating libraries of novel compounds to be screened for anticancer and antiviral activities.[4][7]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. aussieresearchchem.com [aussieresearchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 7. atlantis-press.com [atlantis-press.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate, a valuable building block in contemporary drug discovery. The strategic incorporation of a fluorine atom at the C4 position of the piperidine ring is a key tactic in medicinal chemistry to modulate the physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the synthetic pathway, in-depth mechanistic discussions, step-by-step experimental protocols, and critical safety considerations.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The introduction of fluorine into organic molecules can profoundly influence their properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] Consequently, the synthesis of fluorinated piperidine derivatives has become an area of intense research in the pursuit of novel therapeutics. This compound, featuring a fluorine atom and a primary amide at the C4 position, is a particularly attractive building block for the construction of diverse compound libraries.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the key functionalities are introduced sequentially onto a pre-formed piperidine ring. The primary disconnection points are the amide bond and the carbon-fluorine bond. A strategically sound forward synthesis would involve the construction of the fluorinated carboxylic acid precursor, followed by amidation.

Recommended Synthetic Pathway

The recommended synthetic pathway commences with the readily available starting material, N-Boc-4-piperidone. The synthesis proceeds through three key stages:

-

Formation of a Cyanohydrin Intermediate: Introduction of a cyano group and a hydroxyl group at the C4 position.

-

Deoxyfluorination: Replacement of the hydroxyl group with a fluorine atom.

-

Hydrolysis and Amidation: Conversion of the nitrile to a carboxylic acid, followed by amide bond formation.

dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"N-Boc-4-piperidone" -> "Cyanohydrin_intermediate" [label=" KCN, H2O/MeOH"]; "Cyanohydrin_intermediate" -> "Fluorinated_nitrile" [label=" DAST or Deoxo-Fluor®"]; "Fluorinated_nitrile" -> "1-Boc-4-fluoro-4-piperidinecarboxylic_acid" [label=" Acid or Base Hydrolysis"]; "1-Boc-4-fluoro-4-piperidinecarboxylic_acid" -> "Target_Molecule" [label=" Amide Coupling (e.g., HATU, DIPEA, NH3)"]; "Target_Molecule" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate

The synthesis begins with the formation of a cyanohydrin from N-Boc-4-piperidone. This reaction is a classic nucleophilic addition to a carbonyl group.

Protocol:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in a mixture of methanol (250 mL) and deionized water (150 mL), a solution of potassium cyanide (26.7 g, 410 mmol) in deionized water (100 mL) is added dropwise.[2]

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The resulting suspension is concentrated under reduced pressure.

-

The precipitated solid is collected by filtration and washed with water to yield piperidine-4-spiro-5'-hydantoin.

-

The hydantoin intermediate is then protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine or DMAP.[2]

-

Finally, the hydantoin ring is hydrolyzed under basic conditions (e.g., KOH in THF/water) to afford tert-butyl 4-amino-4-carboxypiperidine-1-carboxylate. While this provides a related amino acid, a more direct route to the cyanohydrin is often preferred for simplicity.

Alternative Direct Cyanohydrin Formation:

A more direct approach involves the direct addition of a cyanide source to N-Boc-4-piperidone.

Protocol:

-

To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in a suitable solvent such as methanol, add potassium cyanide (3.6 g, 55.2 mmol).

-

Acidify the mixture carefully with a mild acid (e.g., acetic acid) to generate HCN in situ.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up involves quenching the excess cyanide with a bleach solution and extraction with an organic solvent.

Step 2: Synthesis of tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate

The introduction of the fluorine atom is achieved via deoxyfluorination of the tertiary alcohol of the cyanohydrin intermediate. Diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor® are commonly employed for this transformation.

Mechanism of Deoxyfluorination with DAST:

The reaction proceeds via an SN2-type mechanism. The hydroxyl group of the substrate attacks the electrophilic sulfur atom of DAST, leading to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of hydrogen fluoride. Subsequent nucleophilic attack by the fluoride ion on the carbon atom, with the departure of the sulfur-containing leaving group, results in the fluorinated product with inversion of configuration if the carbon is chiral.[3][4]

dot graph "DAST_Mechanism" { rankdir="LR"; node [shape=plaintext]; edge [color="#EA4335"];

"R-OH" -> "Intermediate_1" [label="+ DAST"]; "Intermediate_1" [label="R-O-S(F)2-NEt2"]; "Intermediate_1" -> "R-F" [label="- SOF2, - HNEt2"]; } Figure 2: Simplified mechanism of deoxyfluorination using DAST.

Protocol:

-

In a fume hood, dissolve tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (5.0 g, 19.5 mmol) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (3.4 mL, 25.4 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety Considerations for DAST:

DAST is a corrosive and moisture-sensitive reagent that can cause severe burns. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2][5] DAST can decompose exothermically, especially at temperatures above 50 °C.[5]

Step 3: Synthesis of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

The next step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol (Acidic Hydrolysis):

-

Dissolve tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate (3.0 g, 11.6 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (10 mL).

-

Heat the mixture at reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a concentrated sodium hydroxide solution.

-

Extract the product into a suitable organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid.

Step 4: Synthesis of this compound

The final step is the formation of the primary amide from the carboxylic acid. This is typically achieved using a coupling reagent to activate the carboxylic acid, followed by the addition of an ammonia source.

Mechanism of Amide Coupling:

Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective for amide bond formation. The carboxylic acid reacts with HATU to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (in this case, ammonia) to form the amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.[6]

Protocol:

-

Dissolve 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.15 mmol) in a suitable solvent like dimethylformamide (DMF) or ethylene glycol dimethyl ether (15 mL).[7]

-

Cool the solution to 0 °C and add a base such as 4-methylmorpholine (0.13 mL, 1.15 mmol).[7]

-

Add a coupling reagent, for example, isopropyl chloroformate (1 M solution in toluene, 1.38 mL, 1.38 mmol) at -15°C, or alternatively, HATU (1.2 equivalents) and DIPEA (2.0 equivalents).[7]

-

After stirring for a short period (e.g., 10 minutes), add a source of ammonia, such as an ammonia solution in dioxane (0.5 M, 3.50 mL, 1.75 mmol).[7]

-

Allow the reaction to warm to room temperature and stir for 18 hours.[7]

-

Work-up typically involves evaporation of the solvent, dissolving the residue in an organic solvent like ethyl acetate, washing with aqueous base and brine, drying over sodium sulfate, and concentrating to yield the final product.[7]

Alternative Fluorination Strategy: Electrophilic Fluorination

An alternative approach to introduce the fluorine atom is through electrophilic fluorination using a reagent like Selectfluor®. This method would typically involve the fluorination of an enolate or enol ether precursor.

Mechanism of Electrophilic Fluorination with Selectfluor®:

The mechanism of electrophilic fluorination is still a subject of some debate but is generally considered to proceed via either a polar two-electron pathway (SN2-type) or a single-electron transfer (SET) mechanism, depending on the substrate.[1][8][9] For electron-rich substrates like enolates, the reaction likely involves the nucleophilic attack of the enolate on the electrophilic fluorine atom of Selectfluor®.[8]

dot graph "Selectfluor_Mechanism" { rankdir="LR"; node [shape=plaintext]; edge [color="#FBBC05"];

"Enolate" -> "Fluorinated_Ketone" [label="+ Selectfluor®"]; "Fluorinated_Ketone" [label="α-Fluoroketone"]; } Figure 3: Simplified representation of electrophilic fluorination of an enolate.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |

| tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | C12H20N2O3 | 240.30 | ¹H NMR: Signals for Boc group (singlet, ~1.4 ppm), piperidine protons. IR: O-H stretch (~3400 cm⁻¹), C≡N stretch (~2240 cm⁻¹), C=O stretch (~1680 cm⁻¹). |

| tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate | C12H19FN2O2 | 242.29 | ¹H NMR: Signals for Boc group, piperidine protons with C-F coupling. ¹⁹F NMR: A singlet or multiplet depending on the environment. MS: M+H⁺ peak. |

| 1-Boc-4-fluoro-4-piperidinecarboxylic acid | C11H18FNO4 | 247.26 | ¹H NMR: Signals for Boc group, piperidine protons with C-F coupling, broad singlet for carboxylic acid proton. ¹³C NMR: Carbonyl carbon, Boc carbons, piperidine carbons with C-F coupling. |

| This compound | C11H19FN2O3 | 246.28 | ¹H NMR: Signals for Boc group, piperidine protons with C-F coupling, two broad singlets for amide protons. MS: M+H⁺ peak. |

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to this valuable building block. The key transformations, including cyanohydrin formation, deoxyfluorination, and amide coupling, are well-established reactions in organic synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently prepare this compound for their drug discovery and development programs. The strategic introduction of fluorine is a powerful tool in medicinal chemistry, and the availability of robust synthetic methods for key fluorinated intermediates is paramount for advancing the field.

References

- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.

- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2003). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine: 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid. Organic Syntheses, 80, 186.

-

Selectfluor. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

- Sandford, G. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(21), 5574-5585.

-

Fluorination with aminosulfuranes. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

- Vincent, S. P., Burkart, M. D., Tsai, C.-Y., Zhang, Z., & Wong, C.-H. (2001). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(25), 8499–8506.

-

Diethylaminosulfur trifluoride. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

- Tredwell, M., & Gouverneur, V. (2012). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry, 8, 1205–1210.

-

Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

- Ritter, T. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17036–17042.

- Prakash, G. K. S., & Hu, J. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7594–7598.

- De Kimpe, N., & Tehrani, K. A. (2006). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 62(32), 7579-7586.

- Macmillan, D. W. C. (2016). Supplementary Information: Decarboxylative alkylation.

-

The University of Manchester. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. Retrieved January 20, 2026, from [Link]

- Toste, F. D. (2020). Deoxyfluorination: A Detailed Overview of Recent Developments. Synfacts, 16(09), 1015.

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved January 20, 2026, from [Link]

- Sigman, M. S., & Toste, F. D. (2021). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv.

-

Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved January 20, 2026, from [Link]

-

Defense Technical Information Center. (2021). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved January 20, 2026, from [Link]

- International Union of Crystallography. (2012). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169.

- Supuran, C. T., & Angeli, A. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4387-4395.

-

BIOSYNCE. (n.d.). 1-Boc-4-fluoro-4-piperidinecarboxylic Acid CAS 614731-04-3. Retrieved January 20, 2026, from [Link]

- Janecka, A., & Perlikowska, R. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

- Vankawala, P. J., & Kulkarni, S. S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(27), 152097.

-

1-Boc-4-AP. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 4. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 6. Amide Synthesis [fishersci.dk]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

The Strategic Modulation of Physicochemical Properties in Drug Discovery: A Technical Guide to Fluorinated Piperidines

Introduction: The Privileged Scaffold Meets the Power of Fluorine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its prevalence stems from its ability to confer favorable aqueous solubility and provide a three-dimensional framework for precise pharmacophore presentation. However, the inherent basicity and conformational flexibility of the piperidine nucleus can present challenges in drug design, including off-target effects (e.g., hERG liability) and metabolic instability. The strategic incorporation of fluorine, a cornerstone of modern medicinal chemistry, offers a powerful toolkit to mitigate these liabilities and fine-tune the physicochemical properties of piperidine-containing drug candidates.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated piperidines for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying causality of how fluorine substitution impacts basicity (pKa), lipophilicity (logP/logD), conformational behavior, metabolic stability, and hydrogen bond basicity. By understanding these fundamental principles, researchers can more rationally design and optimize the next generation of piperidine-based therapeutics.

Basicity (pKa): Taming the Nitrogen Lone Pair

The basicity of the piperidine nitrogen is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.[4] The introduction of fluorine, with its powerful electron-withdrawing inductive effect, provides a reliable strategy for modulating this property.

The position of the fluorine atom relative to the nitrogen dictates the magnitude of the pKa reduction. Fluorination at the C2 or C3 position has a more pronounced effect than at the C4 position due to the shorter distance for the inductive effect to propagate. This effect is additive; the introduction of multiple fluorine atoms will further decrease the basicity.[5][6] For instance, the introduction of a single fluorine atom can result in a pKa shift of 1 to 2 units, which can be sufficient to mitigate hERG channel affinity, a common liability associated with basic amines.[2][7]

| Compound | Substitution Pattern | pKa | Reference |

| Piperidine | Unsubstituted | ~11.12 | [8] |

| 3-Fluoropiperidine | Mono-fluoro (axial) | ~8.5-9.5 (estimated) | [2][7] |

| 3,3-Difluoropiperidine | Di-fluoro | Lower than mono-fluoro | [9] |

| 4-Fluoropiperidine | Mono-fluoro | ~10 (estimated) | [3] |

Experimental Protocol: Potentiometric Titration for pKa Determination

A robust and widely used method for determining the pKa of amines like fluorinated piperidines is potentiometric titration.[10]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the fluorinated piperidine hydrochloride salt in deionized water to a known concentration (e.g., 0.01 M). Maintain a constant ionic strength by adding a background electrolyte like 0.1 M potassium chloride.[10]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel (e.g., 25 °C) and use a magnetic stirrer for continuous mixing.[10]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[10]

-

Data Acquisition: Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

Lipophilicity (logP/logD): A Balancing Act

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[11] The impact of fluorination on the lipophilicity of piperidines is nuanced and can be counterintuitive. While fluorine is highly electronegative, the overall effect on logP depends on the molecular context.

In many cases, the introduction of a single fluorine atom can decrease the lipophilicity of the parent piperidine.[5][6] However, the distribution coefficient at physiological pH (logD7.4) is also influenced by the pKa. A decrease in basicity due to fluorination leads to a larger fraction of the neutral, more lipophilic species at pH 7.4, which can offset the inherent increase in polarity from the C-F bond, sometimes resulting in a net increase in logD7.4.[5][6]

| Compound | Substitution Pattern | logP | logD7.4 | Reference |

| Piperidine | Unsubstituted | 0.84 | [8] | |

| N-propyl-piperidine-2-carboxamide (Ropivacaine analog) | Non-fluorinated | > Non-fluorinated parent | Similar or higher | [5] |

| N-butyl-piperidine-2-carboxamide (Levobupivacaine analog) | Partially fluorinated side chain | > Non-fluorinated parent | Similar or higher | [5] |

Experimental Protocol: 19F NMR for logP Measurement of Fluorinated Compounds

A powerful technique for determining the logP of fluorinated compounds, which may lack a UV chromophore for traditional methods, is ¹⁹F NMR spectroscopy.[12][13][14]

Methodology:

-

Sample Preparation: Prepare a biphasic system of n-octanol and water. Add the fluorinated piperidine and a fluorinated reference compound with a known logP.[15][16]

-

Equilibration: Vigorously stir the mixture for several hours to ensure complete partitioning, followed by a period of rest to allow for phase separation.[15]

-

Sampling: Carefully take an aliquot from both the n-octanol and water layers.[15]

-

NMR Analysis: Acquire proton-decoupled ¹⁹F NMR spectra for both aliquots.[15]

-

Quantification: Determine the relative concentrations of the analyte and the reference compound in each phase by integrating the respective ¹⁹F NMR signals.

-

Calculation: The logP of the analyte can be calculated using the known logP of the reference compound and the measured partition ratios.

Conformational Preferences: The Axial Fluorine Effect

The three-dimensional shape of a molecule is paramount for its interaction with biological targets. The piperidine ring exists in a dynamic equilibrium between two chair conformations. Fluorine substitution can significantly influence this equilibrium, often favoring an axial orientation of the C-F bond, a phenomenon that can be leveraged to create conformationally rigid scaffolds.[17][18][19]

This "axial-F preference" is driven by a combination of factors, including:

-

Charge-Dipole Interactions: In the protonated state, a favorable electrostatic interaction can occur between the positive charge on the nitrogen and the partial negative charge on the axial fluorine.[20][21]

-

Hyperconjugation: Donation of electron density from an adjacent C-H or C-C sigma bond into the antibonding orbital of the C-F bond (σ -> σ* interaction) can stabilize the axial conformer.[17][20]

-

Solvation Effects: The polarity of the solvent plays a crucial role. More polar solvents can further stabilize the more polar axial conformer.[17][18][19]

The conformational preference can be experimentally determined using NMR spectroscopy by measuring the coupling constants between fluorine and adjacent protons (³J(¹⁹F,¹H)).[20]

Caption: Conformational equilibrium of a 3-fluoropiperidine.

Metabolic Stability: The Strength of the C-F Bond

A major advantage of incorporating fluorine into drug candidates is the potential for increased metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[20][22][23] By strategically placing fluorine atoms at metabolically labile positions on the piperidine ring or its substituents, the rate of metabolic degradation can be significantly reduced, leading to improved pharmacokinetic profiles.[3]

While the C-F bond itself is highly stable, it's crucial to consider the broader mechanistic context of drug metabolism. Fluorination can also influence metabolic stability indirectly by altering the electronic properties of the molecule, which can affect its interaction with metabolizing enzymes.[22][23]

Caption: Impact of fluorination on metabolic stability.

Hydrogen Bond Basicity: A Subtle but Significant Influence

While the overall basicity of the piperidine nitrogen is reduced by fluorination, the ability of the fluorine atom itself to act as a hydrogen bond acceptor is a topic of ongoing discussion.[3] The highly polarized C-F bond can participate in weak hydrogen bonding interactions, which can influence protein-ligand binding and solvation. The strength of fluorine as a hydrogen bond acceptor is generally considered to be weak, but in specific contexts, these interactions can contribute to binding affinity and selectivity.

Conclusion: A Versatile Tool for Drug Design

The incorporation of fluorine into the piperidine scaffold is a powerful and versatile strategy in modern drug discovery. By understanding the fundamental physicochemical principles that govern the effects of fluorination, medicinal chemists can rationally design molecules with optimized properties. From modulating basicity to control off-target effects, to enhancing metabolic stability and influencing conformation, fluorinated piperidines will undoubtedly continue to be a rich source of innovative therapeutics.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Nairoukh, Z. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate. [Link]

-

Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Schweizer, B., & Müller, K. (2010). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 49(26), 4525-4528. [Link]

-

Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567. [Link]

-

Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]

-

Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Nicolas, C. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11626-11635. [Link]

-

Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Nicolas, C. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11626-11635. [Link]

-

ResearchGate. (n.d.). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). [Link]

-

ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... [Link]

-

Berger, F., Konrat, R., & Gstach, H. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2149-2156. [Link]

-

ResearchGate. (n.d.). Synthesis of free fluorinated piperidines. Conditions: i) 1,... [Link]

-

ResearchGate. (n.d.). Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis. [Link]

-

Wagener, T., Heusler, A., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11213-11221. [Link]

-

Wagener, T., Heusler, A., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11213-11221. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E... [Link]

-

ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

-

Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci., 27(5), 1323-1327. [Link]

-

Hammond, G. B., & Xu, B. (2017). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Israel Journal of Chemistry, 57(3-4), 281-292. [Link]

-

Linclau, B., Jeffries, B. F., Kyeremateng, S. O., & Chiarparin, E. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 57(40), 13127-13131. [Link]

-

Gouverneur, V. (2014). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(13), 1445-1449. [Link]

-

ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

ChemRxiv. (2022). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

-

ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic... [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

-

Nairoukh, Z., & Glorius, F. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 9(3), 233-238. [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. tandfonline.com [tandfonline.com]

- 4. drughunter.com [drughunter.com]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 16. youtube.com [youtube.com]

- 17. d-nb.info [d-nb.info]

- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 19. cris.technion.ac.il [cris.technion.ac.il]

- 20. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this context, fluorinated piperidines have emerged as privileged structures, granting access to novel chemical space and enabling the development of next-generation therapeutics. This technical guide provides an in-depth analysis of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate, a highly valuable chemical intermediate. We will explore its synthesis, physicochemical characteristics, and critical role as a building block in the synthesis of complex pharmaceutical agents, with a particular focus on its application in the development of potent enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates in their discovery pipelines.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a highly attractive scaffold. The introduction of a fluorine atom at a strategic position, such as the C4-quaternary center, imparts profound effects on the molecule's properties.

Fluorine's high electronegativity can alter the basicity (pKa) of the piperidine nitrogen, which can be critical for modulating off-target interactions, such as hERG channel affinity, thereby improving the safety profile of a drug candidate.[1] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The conformational behavior of fluorinated piperidines has been a subject of significant study, with the fluorine atom often influencing the ring's conformational preference, which in turn dictates how the molecule interacts with its biological target.[2][3]

This compound (CAS No. 918431-92-2) is a trifunctional intermediate that masterfully combines these advantages. It features:

-

A Boc-protected nitrogen: This ensures regioselectivity in subsequent reactions, allowing for modifications at other sites before deprotection.

-

A C4-fluoro group: This quaternary center introduces metabolic stability and modulates local electronics.

-

A C4-carbamoyl group: This functional handle serves as a versatile attachment point for building out molecular complexity, often acting as a key pharmacophoric element or a precursor to other functional groups.

These features make it an exceptionally valuable building block for constructing complex molecules, particularly in the synthesis of targeted therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors.[4]

Physicochemical and Structural Properties

A clear understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 918431-92-2 | [5] |

| Molecular Formula | C11H19FN2O3 | [5] |

| Molecular Weight | 246.28 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| IUPAC Name | This compound | N/A |

Synthesis and Manufacturing Pathway

The synthesis of this intermediate is typically achieved through the amidation of its corresponding carboxylic acid precursor, 1-Boc-4-fluoro-4-piperidinecarboxylic acid. This transformation is robust and scalable, making the intermediate readily accessible for research and development.

Logical Workflow for Synthesis

The synthesis follows a logical progression from an activated carboxylic acid to the final primary amide, a common and well-understood transformation in organic chemistry.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the title compound.[5]

Step 1: Activation of the Carboxylic Acid

-

A solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (e.g., 1.15 mmol) in a suitable aprotic solvent like 1,2-dimethoxyethane (DME) (15 mL) is prepared in a reaction vessel.

-

The solution is cooled to -15°C using an appropriate cooling bath (e.g., acetone/ice).

-

4-Methylmorpholine (1.0 equivalent, 1.15 mmol) is added, followed by the dropwise addition of isopropyl chloroformate (1 M solution in toluene, 1.2 equivalents, 1.38 mmol).

-

The reaction mixture is stirred at -15°C for approximately 10-15 minutes to allow for the formation of the mixed anhydride intermediate. The causality here is critical: the low temperature prevents the decomposition of the unstable mixed anhydride, while the base neutralizes the HCl generated, driving the reaction forward.

Step 2: Amidation

-

To the cold suspension of the mixed anhydride, a solution of ammonia (0.5 M in dioxane, ~1.5 equivalents, 1.75 mmol) is added.

-

The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The use of a dioxane solution of ammonia provides a controlled, anhydrous source of the nucleophile.

Step 3: Work-up and Isolation

-

The solvents are removed under reduced pressure.

-

The resulting crude residue is redissolved in an organic solvent such as ethyl acetate (EtOAc).

-

The organic solution is washed sequentially with 1 N NaOH solution, water, and brine to remove unreacted starting materials and water-soluble byproducts.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo to yield the product, typically as a white powder.[5] The product is often of sufficient purity for use in the next step without further purification.

Application as a Core Building Block in Drug Synthesis

The true value of an intermediate is demonstrated by its utility in constructing biologically active molecules. This compound is an exemplary scaffold for synthesizing inhibitors of key enzymes in disease pathways, such as PARP.

Case Study: A Building Block for PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the homologous recombination (HR) DNA repair pathway, a concept known as synthetic lethality.[6][7] Many potent PARP inhibitors, such as Niraparib, feature a substituted piperidine ring linked to a core pharmacophore.[4][8][9] The structural elements of our title intermediate are highly relevant to the synthesis of such molecules.

The logical flow of incorporating this intermediate into a larger drug molecule is illustrated below.

In this generalized pathway, the Boc group is first removed under acidic conditions to liberate the secondary amine of the piperidine ring. This free amine then serves as a nucleophile to be coupled with the core heterocyclic scaffold of the target drug, for instance, via an SNAr reaction or a palladium-catalyzed cross-coupling reaction. The carbamoyl and fluoro groups remain intact, serving as crucial elements for the final compound's biological activity and pharmacokinetic profile.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of any chemical intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), and complex multiplets for the piperidine ring protons.[10][11]

-

¹³C NMR: Would display a signal for the quaternary carbon bearing the fluorine atom, split into a doublet due to C-F coupling. Signals for the Boc carbonyl and the carbamoyl carbonyl would also be present.

-

¹⁹F NMR: A key technique that would show a singlet or a complex multiplet, confirming the presence and environment of the fluorine atom.[2]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺. LC-MS analysis confirms a retention time and mass-to-charge ratio consistent with the product.[5]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess purity, with the product appearing as a single major peak under appropriate conditions.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, guidelines can be established based on data for structurally similar chemicals.[12][13][14]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[14] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid dust formation and inhalation.[12][13] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] Protect from light and moisture to maintain product quality.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[12]

Conclusion

This compound is more than just a chemical; it is an enabling tool for modern drug discovery. Its carefully designed structure provides medicinal chemists with a robust, versatile, and high-value intermediate. The strategic placement of the fluoro, carbamoyl, and Boc-protected amine groups allows for the streamlined synthesis of complex and potent therapeutic agents, particularly in the competitive field of oncology. A thorough understanding of its synthesis, properties, and handling is crucial for any research organization aiming to innovate at the cutting edge of pharmaceutical development.

References

-

Title: Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines Source: Arkivoc URL: [Link]

-

Title: JQ-5313 p.1 - Safety Data Sheet Source: Active Biochemicals URL: [Link]

- Title: CN107235957A - A kind of synthetic method for preparing Niraparib Source: Google Patents URL

- Title: WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and...

-

Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry – A European Journal URL: [Link]

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: National Institutes of Health (PMC) URL: [Link]

-

Title: BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer Source: Frontiers in Pharmacology URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]

- 8. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 9. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. combi-blocks.com [combi-blocks.com]

The Strategic Incorporation of Fluorinated Piperidines in Central Nervous System Drug Development: A Technical Guide

Introduction: The Piperidine Scaffold and the Fluorine Advantage in Neurotherapeutics

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1] However, the development of effective CNS agents is fraught with challenges, including the need to cross the blood-brain barrier (BBB), achieve metabolic stability, and maintain high potency and selectivity for the intended target while avoiding off-target effects.[2][3]

The strategic introduction of fluorine into the piperidine moiety has emerged as a powerful tool to address these challenges.[4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a molecule.[4][5] This guide provides an in-depth technical exploration of the applications of fluorinated piperidines in CNS drug development, elucidating the underlying principles that guide their design and synthesis, and showcasing their successful implementation in modern neurotherapeutics.

The Foundational Impact of Fluorination on Piperidine Properties

The decision to incorporate fluorine into a piperidine-containing drug candidate is driven by the desire to predictably modulate its properties to enhance its drug-like characteristics for CNS applications.

Conformational Control: The Axial Fluorine Preference

A key consideration in the design of piperidine-based drugs is the conformational preference of substituents on the ring. While larger substituents typically favor the equatorial position to minimize steric hindrance, the introduction of fluorine often leads to a preference for the axial orientation.[6] This counterintuitive preference is a result of stereoelectronic effects, including hyperconjugation and electrostatic interactions.[6] Specifically, a stabilizing interaction can occur between the C-F bond and the anti-periplanar C-H bonds or the nitrogen lone pair, which is maximized in the axial conformation.[6] This conformational locking can be exploited to present a specific pharmacophore to a biological target, thereby enhancing binding affinity and selectivity.

Diagram: Stereoelectronic Effects Driving Axial Fluorine Preference

Caption: Stereoelectronic interactions often favor the axial conformation for fluorine on a piperidine ring.

Modulation of Basicity (pKa): A Double-Edged Sword

The basicity of the piperidine nitrogen is a critical parameter in CNS drug design. While a basic nitrogen can be essential for target binding, high basicity can lead to increased interaction with the hERG potassium channel, a major cause of cardiotoxicity, and can also result in a high degree of ionization at physiological pH, hindering BBB penetration.[7][8]

Fluorination provides a predictable means to modulate the pKa of the piperidine nitrogen. The strong electron-withdrawing nature of fluorine lowers the pKa, reducing the basicity of the nitrogen atom.[8][9] This reduction in basicity can mitigate hERG liability and improve the balance between the ionized and neutral forms of the drug, potentially enhancing oral absorption and BBB permeability.[7][10]

| Compound | pKa | Rationale for Change | Reference |

| Piperidine | ~11.2 | Baseline | |

| 4-Fluoropiperidine | 9.4 | Inductive effect of fluorine reduces electron density on the nitrogen, lowering basicity. | [11] |

| 3-Fluoropiperidine (axial) | 7.6 | The through-space electrostatic interaction between the axial C-F bond and the protonated nitrogen is more pronounced, leading to a greater pKa reduction compared to the equatorial isomer. | [7] |

| 3-Fluoropiperidine (equatorial) | 6.6 | The inductive effect is still present, but the through-space interaction is less significant than in the axial conformer. | [7] |

Lipophilicity (LogP/LogD) and Blood-Brain Barrier Penetration

Lipophilicity is a key determinant of a drug's ability to cross the BBB.[3][5] The impact of fluorination on lipophilicity is context-dependent.[9] While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity (LogP), the reduction in pKa can lead to a lower distribution coefficient (LogD) at physiological pH if the compound is basic.[9] This nuanced interplay allows for the fine-tuning of a molecule's lipophilicity to optimize BBB penetration while avoiding the pitfalls of excessive lipophilicity, such as increased metabolic clearance and non-specific binding.[3]

Metabolic Stability: Blocking Metabolic Hotspots

The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[12][13] By strategically placing fluorine atoms at known metabolic "hotspots" on the piperidine ring or adjacent substituents, medicinal chemists can block oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[12][14] This can lead to improved oral bioavailability and a more favorable dosing regimen.

Synthetic Strategies for Accessing Fluorinated Piperidines

The successful application of fluorinated piperidines in CNS drug development is underpinned by the availability of robust and stereoselective synthetic methods.

Hydrogenation of Fluoropyridines

A common and efficient method for the synthesis of fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[15][16] This approach can be challenging due to the potential for hydrodefluorination. However, the development of specialized catalyst systems has largely overcome this limitation.

-

Rhodium-Catalyzed Hydrogenation: Rhodium catalysts have been shown to be effective for the dearomatization and hydrogenation of fluoropyridines, often proceeding with high diastereoselectivity to yield all-cis-(multi)fluorinated piperidines.[1]

-

Palladium-Catalyzed Hydrogenation: Palladium-based catalysts, such as palladium on carbon (Pd/C), offer a practical and often more cost-effective alternative for the hydrogenation of fluoropyridines.[15]

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is a representative example of the synthesis of a fluorinated piperidine via hydrogenation.

-

Reaction Setup: To a solution of 3-fluoropyridine (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or trifluoroethanol) in a high-pressure reactor, add 10% Pd/C (5-10 mol%).

-

Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 bar).

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for the required time (typically 12-48 hours), monitoring the reaction progress by GC-MS or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the celite with the reaction solvent.

-